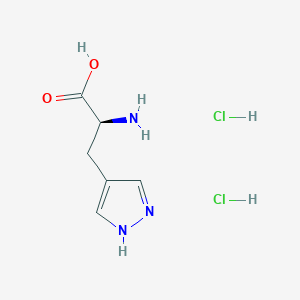
5-(Difluoromethoxy)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2-fluoropyridine is a chemical compound that is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Synthesis Analysis
The synthesis of this compound involves a method where the target product is prepared through reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . The reaction conditions are controlled in two stages: a condensation reaction stage and a cyclization reaction stage .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The identification of the substance is confirmed by infrared absorption spectrophotometry .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been advanced in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .Physical And Chemical Properties Analysis
The substance is readily soluble in water and ethyl alcohol . More detailed physical and chemical properties can be analyzed using high-throughput techniques .Scientific Research Applications
Synthesis Applications
5-(Difluoromethoxy)-2-fluoropyridine and its derivatives are involved in various synthesis applications, particularly in the development of fluorinated pyridines and other related compounds. For instance, the synthesis of 2-chloro- and 2-amino-5-fluoropyridines involves intermediates with structures related to difluoromethoxy compounds, showing their relevance in the preparation of fluoropyridines (Hand & Baker, 1989). Additionally, fluorine-18 labeled fluoropyridines, which have applications in medical imaging, particularly in Positron Emission Tomography (PET), can be synthesized using precursors that include difluoromethoxy compounds (Carroll, Nairne, & Woodcraft, 2007).
Chemical Properties and Reactions
This compound is used in the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, highlighting its role in introducing acyl fluoride groups into various substrates. This process is significant for synthesizing acyl fluorides, which are versatile synthetic tools in chemistry (Liang, Zhao, & Shibata, 2020). The compound also finds use in converting phenols and thiophenols into their difluoromethoxy derivatives, which demonstrates its application in synthesizing diverse fluorinated compounds (Thomoson & Dolbier, 2013).
Medicinal Chemistry
While specific details on the use of this compound in medicinal chemistry are not directly mentioned in the provided sources, its derivatives and related compounds have been extensively studied in the context of cancer chemotherapy. For instance, fluorinated pyrimidines like 5-fluorouracil have been used in cancer treatment, and the understanding of their synthesis and properties has evolved over time, which indirectly relates to the study of difluoromethoxy compounds (Gmeiner, 2020).
Mechanism of Action
While the exact mechanism of action for 5-(Difluoromethoxy)-2-fluoropyridine is not specified, it’s worth noting that non-coding RNAs can have a central impact on the response of patients to similar compounds . These transcripts can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .
properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNBQKHBNEVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130318-80-8 |
Source


|
| Record name | 5-(difluoromethoxy)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)


![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)


